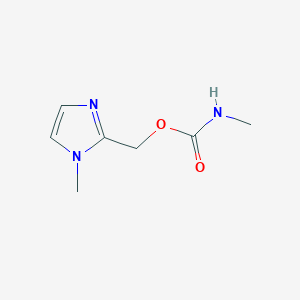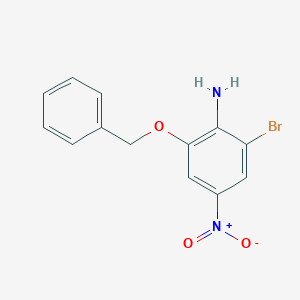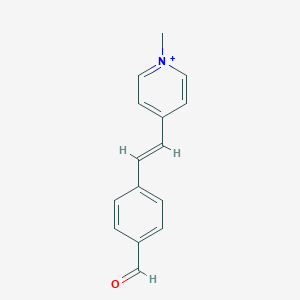![molecular formula C16H19N2O3+ B493070 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate](/img/structure/B493070.png)
4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate is a chemical compound with the molecular formula C16H19N2O3+. It is known for its unique structure, which includes a pyridinium ring and a dimethylcarbamate group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate typically involves the reaction of 4-hydroxyphenyl dimethylcarbamate with 1-methyl-2-chloropyridinium iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is typically purified using large-scale chromatography or recrystallization techniques .
化学反应分析
Types of Reactions
4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium derivatives.
科学研究应用
4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
Similar Compounds
- 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl methylcarbamate
- 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl ethylcarbamate
- 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl propylcarbamate
Uniqueness
4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets .
属性
分子式 |
C16H19N2O3+ |
|---|---|
分子量 |
287.33g/mol |
IUPAC 名称 |
[4-[(1-methylpyridin-1-ium-2-yl)methoxy]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C16H19N2O3/c1-17(2)16(19)21-15-9-7-14(8-10-15)20-12-13-6-4-5-11-18(13)3/h4-11H,12H2,1-3H3/q+1 |
InChI 键 |
OJRWWHSFSNWLSN-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC=C1COC2=CC=C(C=C2)OC(=O)N(C)C |
规范 SMILES |
C[N+]1=CC=CC=C1COC2=CC=C(C=C2)OC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{4-[6-(3-Oxo-1-propenyl)imidazo[1,2-a]pyridin-2-yl]phenyl}acrylaldehyde](/img/structure/B492989.png)
![N-allyl-N-[7-(benzyloxy)-3-methyl-1-(phenylsulfonyl)-1H-indol-5-yl]methanesulfonamide](/img/structure/B492990.png)
![4-Imidazo[2,1-b][1,3]thiazol-6-ylbenzaldehyde](/img/structure/B492991.png)
![2-(4-Formylphenyl)-1,7-dimethylimidazo[1,2-a]pyridin-1-ium](/img/structure/B492992.png)

![2-(4-Formylphenyl)-1,6-dimethylimidazo[1,2-a]pyridin-1-ium](/img/structure/B492995.png)
![4-[(4-Formylphenoxy)methyl]-3-methyl-1,3-thiazol-3-ium](/img/structure/B493000.png)
![2-(4-Formylphenyl)-6-methoxy-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493001.png)

![4-[(4-Formylphenoxy)methyl]-1-methylpyridinium](/img/structure/B493003.png)
![2-{4-Nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline](/img/structure/B493004.png)
![2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline](/img/structure/B493005.png)
![6-Chloro-2-(4-formylphenyl)-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493012.png)
